[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13471902
InChI: InChI=1S/C15H21N3O3/c1-17(13-7-8-18(10-13)14(19)9-16)15(20)21-11-12-5-3-2-4-6-12/h2-6,13H,7-11,16H2,1H3/t13-/m0/s1
SMILES: CN(C1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2
Molecular Formula: C15H21N3O3
Molecular Weight: 291.35 g/mol

[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13471902

Molecular Formula: C15H21N3O3

Molecular Weight: 291.35 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester -

Specification

Molecular Formula C15H21N3O3
Molecular Weight 291.35 g/mol
IUPAC Name benzyl N-[(3S)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-methylcarbamate
Standard InChI InChI=1S/C15H21N3O3/c1-17(13-7-8-18(10-13)14(19)9-16)15(20)21-11-12-5-3-2-4-6-12/h2-6,13H,7-11,16H2,1H3/t13-/m0/s1
Standard InChI Key YOUMRZSHXZTNPP-ZDUSSCGKSA-N
Isomeric SMILES CN([C@H]1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2
SMILES CN(C1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2
Canonical SMILES CN(C1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2

Introduction

Structural Characteristics

Molecular Identity

The compound’s IUPAC name is benzyl N-[(3S)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-methylcarbamate . Key structural features include:

  • Pyrrolidine ring: A five-membered saturated nitrogen heterocycle, with the S-configuration at the 3-position.

  • Amino-acetyl group: A glycine-derived substituent (–CH₂CONH₂) attached to the pyrrolidine nitrogen.

  • Benzyl ester moiety: Enhances lipophilicity and stability, critical for pharmacokinetic modulation.

PropertyValueSource
Molecular formulaC₁₅H₂₁N₃O₃
Molecular weight291.35 g/mol
CAS number1354002-19-9
InChIKeyYOUMRZSHXZTNPP-CYBMUJFWSA-N

Stereochemical Specificity

The S-configuration at the pyrrolidine 3-position distinguishes this compound from its R-enantiomer. Stereochemical purity is maintained during synthesis to ensure consistent biological activity.

Synthesis and Characterization

Synthetic Routes

The synthesis involves multi-step processes:

  • Amino-acetyl group introduction: Coupling of glycine derivatives with pyrrolidine intermediates.

  • Carbamate formation: Reaction with methyl isocyanate and benzyl alcohol under anhydrous conditions.

  • Chiral resolution: Use of chiral chromatography or enzymatic methods to isolate the S-enantiomer .

Key reagents and conditions:

  • Catalysts: Triethylamine or 4-dimethylaminopyridine (DMAP) for carbamate coupling.

  • Solvents: Dichloromethane or tetrahydrofuran for low-temperature reactions.

Analytical Methods

Characterization employs:

  • NMR spectroscopy: Proton and carbon-13 NMR to confirm stereochemistry and functional group integrity.

  • Mass spectrometry: ESI-MS for molecular ion detection (m/z = 292.15 [M+H]⁺) .

  • HPLC: Chiral columns for enantiomeric purity assessment.

Physical and Chemical Properties

Stability and Reactivity

  • Thermal stability: Decomposes above 150°C, typical of carbamates.

  • Hydrolytic sensitivity: The benzyl ester undergoes hydrolysis in acidic/basic conditions, releasing benzyl alcohol and the corresponding carboxylic acid .

  • Nucleophilic reactivity: The amino-acetyl group participates in condensation reactions with aldehydes/ketones .

Solubility and LogP

SolventSolubility (mg/mL)LogP*
Water0.5–2~1.5
Ethanol10–20
DMSO>50
*Calculated using ChemDraw software.
CompoundKey Structural DifferenceBiological Activity
[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl esterR-configuration at pyrrolidineAntiviral potential (unconfirmed)
[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl esterSubstitution at pyrrolidine 2-positionEnhanced metabolic stability
[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl esterHydroxyethyl instead of amino-acetylReduced reactivity

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor for:

  • Prodrug development: The benzyl ester can be cleaved to release active metabolites .

  • Peptidomimetics: Incorporation into peptide-based therapeutics via solid-phase synthesis .

Synthetic Building Block

Used in:

  • Cross-coupling reactions: Palladium-catalyzed substitutions to introduce aryl or heteroaryl groups.

  • Click chemistry: Azide-alkyne cycloaddition for macrocyclic compound synthesis .

Future Directions

Unresolved Questions

  • Pharmacokinetic profiling: Absorption, distribution, metabolism, and excretion (ADME) studies.

  • Target validation: High-throughput screening against kinases, proteases, or ion channels.

  • Crystallographic studies: Co-crystallization with therapeutic targets to elucidate binding modes.

Optimized Synthesis

  • Flow chemistry: Continuous processes for scalable production.

  • Catalytic asymmetric synthesis: Enzyme-mediated resolution to improve enantiomeric excess.

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